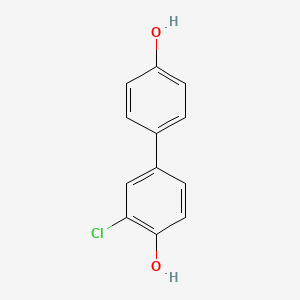

2-Chloro-4-(4-hydroxyphenyl)phenol

描述

Contextualization within Substituted Phenolic and Biphenyl (B1667301) Compound Research

2-Chloro-4-(4-hydroxyphenyl)phenol is structurally a member of two significant classes of organic molecules: substituted phenols and biphenyls. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse group of molecules that have been the subject of extensive research due to their wide range of applications and natural occurrence. oup.com The reactivity and properties of phenols are significantly influenced by the nature and position of other substituents on the aromatic ring. nih.gov

The biphenyl framework, consisting of two phenyl rings linked by a single bond, is another area of intense chemical investigation. The discovery of biphenyl compounds dates back to the 19th century, and since then, their unique properties like thermal stability have been explored for various applications. acs.org The substitution pattern on the biphenyl core dictates the molecule's conformation and, consequently, its physical and chemical properties.

This compound combines these features, being a biphenyl where one ring is substituted with both a hydroxyl group and a chlorine atom, and the other ring also contains a hydroxyl group. This specific arrangement of a chlorinated phenol (B47542) linked to another phenol creates a molecule with potential for specific interactions and activities, which has drawn interest in certain industrial applications.

Academic Significance and Research Scope of this compound

The academic significance of this compound, also known by synonyms such as 3-Chloro-4-hydroxybiphenyl and 2-Chloro-4-phenylphenol, is primarily linked to its application as a biocide. nih.govmfa.org Research into this compound has often been driven by its antimicrobial properties. researchgate.net For instance, it has been shown to inhibit the growth of bacteria and is effective against both Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli. researchgate.net Its mechanism of action is suggested to involve binding to hydroxyl groups or forming intramolecular hydrogen bonds on polymers and other substances, thereby preventing microbial interaction. researchgate.net

The research scope extends to environmental and toxicological studies, as the presence of a chlorinated biphenyl structure raises questions about its environmental fate and potential for bioaccumulation. nih.gov Studies on related chlorinated phenols have investigated their toxicity, carcinogenicity, and persistence in the environment. cpcb.nic.in For example, research on the epigenetic toxicity of hydroxylated biphenyls, including compounds structurally related to this compound, has been conducted to understand their potential to disrupt cellular communication. acs.org

Furthermore, analytical methods have been developed for the detection of related phenolic compounds in various matrices, which is crucial for monitoring their presence in the environment. epa.gov

Historical Overview of Scholarly Investigations on this compound

The history of scholarly investigation into this compound is closely tied to the development of industrial biocides. It was commercially known as Dowicide 4, part of the Dowicide family of preservatives developed by the Dow Chemical Company. mfa.orgsciencehistory.org These products were advertised as early as the 1940s for preventing mold and decay in a variety of materials, including textiles, paper, and wood, which was of particular importance during World War II. sciencehistory.org

Early research would have focused on the synthesis and optimization of its antimicrobial efficacy for these applications. The synthesis of related chlorinated phenols often involves the chlorination of a phenol precursor. For instance, a patented process for preparing 2-chloro-4-methylphenol (B1207291) involves reacting 4-methylphenol with a chlorinating agent in the presence of a catalyst system. google.com While specific historical synthesis routes for this compound are not extensively detailed in readily available literature, they would have followed established principles of aromatic substitution reactions.

In more recent decades, the focus of investigation has shifted towards the environmental and toxicological aspects of chlorinated compounds. cpcb.nic.in The use of this compound in some applications has been canceled in the United States. cpcb.nic.in A study from 2022 identified 4-OH PCB 2 (a synonym for the compound) as a component of two commercial microbicides and detected its sulfate (B86663) metabolite in human serum, highlighting ongoing research into its metabolic fate and human exposure. nih.gov

Chemical Compound Data

Below are tables summarizing key data for this compound and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 3-Chloro-4-hydroxybiphenyl, 2-Chloro-4-phenylphenol, Dowicide 4 | nih.govmfa.org |

| CAS Number | 92-04-6 | |

| Molecular Formula | C₁₂H₉ClO₂ | nih.gov |

| Molecular Weight | 220.65 g/mol | |

| Appearance | Pale yellow solid | |

| Solubility | Limited in water; soluble in organic solvents like ethanol, DMSO, and acetone. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOMYCULAWPCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40605977 | |

| Record name | 3-Chloro[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-34-3 | |

| Record name | 3-Chloro[1,1′-biphenyl]-4,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro[1,1'-biphenyl]-4,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40605977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 4 Hydroxyphenyl Phenol

Established Synthetic Pathways for 2-Chloro-4-(4-hydroxyphenyl)phenol

Established methods for synthesizing substituted biphenols, such as this compound, generally fall into two categories: the construction of the biphenyl (B1667301) core from two separate aromatic rings, or the modification of a pre-existing biphenyl scaffold.

Strategies for Biphenyl Carbon-Carbon Bond Formation

The creation of the central carbon-carbon bond linking the two phenyl rings is a cornerstone of biphenyl synthesis. Transition metal-catalyzed cross-coupling reactions are the most prominent and versatile methods for this purpose.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful and widely used methods for C-C bond formation. acs.orgresearchgate.net It typically involves the reaction of an arylboronic acid with an aryl halide. gre.ac.uk For the synthesis of this compound, two main pathways can be envisaged:

Coupling of a (3-chloro-4-hydroxyphenyl)boronic acid derivative with a 4-halophenol derivative.

Coupling of a (4-hydroxyphenyl)boronic acid with a di-halogenated phenol (B47542), such as 2-chloro-4-bromophenol.

The hydroxyl groups often require protection (e.g., as methyl or silyl ethers) during the coupling reaction to prevent side reactions. The choice of palladium catalyst, ligands, and base is crucial for achieving high yields. nih.govnih.gov

Ullmann Reaction: The Ullmann reaction is a classic method that uses copper to couple two aryl halide molecules. byjus.comwikipedia.org While it traditionally requires harsh conditions, such as high temperatures, modern variations have been developed that proceed under milder conditions. organic-chemistry.orgjk-sci.com This method could be used to synthesize the parent 4,4'-biphenol from 4-halophenol, which would then be chlorinated in a subsequent step. Unsymmetrical Ullmann reactions are less common but can be achieved by using one reactant in excess. wikipedia.org

Other Cross-Coupling Reactions: Other notable methods include the Negishi (organozinc), Stille (organotin), and Hiyama (organosilicon) couplings, which also utilize transition metal catalysts to form the biphenyl linkage. wikipedia.orgbucknell.edu

| Reaction | Key Reagents | Catalyst | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl halide | Palladium complex (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₃PO₄), often aqueous/organic solvent mix | High tolerance of functional groups, mild conditions, commercially available reagents. researchgate.netresearchgate.net | Sensitivity of boronic acids, potential for side reactions. |

| Ullmann Reaction | Two Aryl halides | Copper (stoichiometric or catalytic) | High temperatures (>200°C), polar solvents | Classic, well-established method. | Harsh conditions, often erratic yields, limited to certain substrates. wikipedia.orgjk-sci.com |

| Negishi Coupling | Organozinc reagent + Aryl halide | Palladium or Nickel complex | Anhydrous conditions, organic solvents | High reactivity and functional group tolerance. bucknell.edu | Requires preparation and handling of moisture-sensitive organozinc reagents. |

Selective Halogenation and Hydroxylation Approaches

An alternative synthetic strategy involves the direct functionalization of the 4,4'-biphenol (also known as 4,4'-dihydroxybiphenyl) backbone. This approach relies on the principles of electrophilic aromatic substitution, where the existing hydroxyl groups direct incoming substituents.

The hydroxyl groups in 4,4'-biphenol are activating and ortho-, para-directing. Since the para-positions are occupied by the biphenyl linkage, electrophilic substitution, such as chlorination, is directed to the ortho-positions (positions 2, 6, 2', and 6'). The challenge lies in achieving mono-chlorination selectively at the desired position.

The chlorination of phenols can be achieved with various reagents, including hypochlorous acid (HOCl), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). rsc.orgnih.gov The reaction proceeds in a stepwise manner, initially forming monochlorophenols, followed by dichlorophenols and trichlorophenols. gfredlee.com Achieving high regioselectivity for a single isomer often requires careful control of reaction conditions or the use of specific catalytic systems. mdpi.com For instance, certain sulfur-containing catalysts in combination with a Lewis acid have been shown to promote para-selective chlorination of phenols, though for 4,4'-biphenol, ortho-selectivity would be the primary outcome. mdpi.com Biocatalytic approaches using halogenase enzymes can also offer exceptional regioselectivity under mild conditions. nih.gov

Direct hydroxylation of a pre-formed chlorinated biphenyl is a less common synthetic route but can be conceptually achieved through methods like the hydrolysis of a diazonium salt derived from an amino-substituted biphenyl.

Reaction Condition Optimization and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is critical to maximizing the yield and purity of the final product. For cross-coupling reactions, several parameters can be systematically varied. nih.gov

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Bulky, electron-rich ligands can improve catalytic activity and prevent undesirable side reactions. bucknell.edu

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step of the Suzuki-Miyaura cycle. Its strength and solubility can significantly impact reaction rates and yields. mdpi.com

Solvent: A variety of solvents can be used, often mixtures of an organic solvent (like toluene, dioxane, or THF) and water, which can affect catalyst stability and reactant solubility. nih.govmdpi.com

Temperature: While many modern coupling reactions can proceed at or near room temperature, heating is often required to achieve reasonable reaction times, particularly with less reactive substrates like aryl chlorides.

For selective halogenation, optimization involves the choice of chlorinating agent, solvent, temperature, and catalyst. For example, the reaction of phenols with trichloroisocyanuric acid (TCCA) can efficiently achieve chlorination, and conditions can be tuned to favor specific isomers. nih.gov

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Affects the in-situ formation and stability of the active Pd(0) catalyst. mdpi.comrsc.org |

| Ligand | Triphenylphosphine, RuPhos, SPhos | Influences catalytic activity, stability, and selectivity; can inhibit side reactions. bucknell.edu |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, K₂CO₃ | Essential for the catalytic cycle; choice affects reaction rate and yield. mdpi.com |

| Solvent | Toluene, 1,4-Dioxane, THF/Water | Impacts solubility of reagents and stability of the catalyst. nih.gov |

| Temperature | Room Temperature to >100 °C | Affects reaction kinetics; higher temperatures can increase rate but may lead to decomposition. nih.gov |

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes. These principles are being actively applied to the synthesis of biphenyl compounds.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of biphenyl synthesis, this involves several strategies:

Benign Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ionic liquids. researchgate.netgoogle.com Palladium-catalyzed couplings have been successfully performed in aqueous media. researchgate.net

Catalyst Recycling: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Alternative Energy Sources: Using microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating.

Biocatalysis: Employing enzymes, such as halogenases, to perform highly selective transformations under mild, aqueous conditions, which avoids the need for protecting groups and harsh reagents. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as C-H activation strategies which avoid the use of pre-functionalized starting materials. acs.org

One novel approach involves the use of samarium metal in an ionic liquid, catalyzed by a copper salt, to promote the one-step reductive coupling of p-chlorophenol to form 4,4'-biphenol. google.com Plant extracts have also been explored as non-toxic reducing and capping agents for the synthesis of nanoparticles used in catalysis. researchgate.netnih.gov

Continuous Flow Chemistry Techniques in this compound Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of this compound, a continuous flow approach could theoretically be employed for key reaction steps such as chlorination or cross-coupling reactions.

A hypothetical continuous flow setup could involve pumping a solution of a suitable precursor, such as 4-(4-hydroxyphenyl)phenol, through a heated reactor coil in the presence of a chlorinating agent. The precise control over reaction parameters like temperature, pressure, and residence time afforded by a flow system could potentially lead to higher selectivity and yield of the desired product while minimizing the formation of polychlorinated byproducts.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactor Type | Packed-bed reactor | To facilitate the use of a solid-supported catalyst for chlorination, enhancing reaction efficiency and simplifying purification. |

| Temperature | 50-100 °C | To provide sufficient activation energy for the reaction without promoting undesirable side reactions. |

| Pressure | 1-10 bar | To maintain the solvent in the liquid phase and potentially enhance reaction rates. |

| Residence Time | 5-30 minutes | To allow for sufficient conversion of the starting material to the desired product. |

| Solvent | Dichloromethane or Acetonitrile | To ensure solubility of reactants and compatibility with the reaction conditions. |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | A milder and more selective chlorinating agent compared to chlorine gas, suitable for controlled monochlorination. |

Derivatization Reactions of this compound

The presence of two hydroxyl groups and two aromatic rings in this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of new chemical entities with potentially novel properties.

Functionalization at the Hydroxyl Group

The phenolic hydroxyl groups are prime targets for functionalization through reactions such as etherification and esterification.

Etherification: Reaction with alkyl halides in the presence of a base (e.g., potassium carbonate) would yield the corresponding mono- or di-ethers. The relative reactivity of the two hydroxyl groups would depend on their respective acidities, which are influenced by the electronic effects of the substituents on each aromatic ring.

Esterification: Acylation with acid chlorides or anhydrides would produce the corresponding esters. This reaction can be catalyzed by acids or bases.

Table 2: Potential Reagents for Hydroxyl Group Functionalization

| Reaction Type | Reagent | Potential Product |

| Etherification | Methyl iodide | 2-Chloro-4-(4-methoxyphenyl)phenol |

| Benzyl bromide | 2-Chloro-4-(4-benzyloxyphenyl)phenol | |

| Esterification | Acetyl chloride | 4-(3-Chloro-4-hydroxyphenyl)phenyl acetate |

| Benzoyl chloride | 4-(3-Chloro-4-hydroxyphenyl)phenyl benzoate |

Aromatic Ring Functionalizations and Further Halogenation Studies

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions. The directing effects of the hydroxyl and chloro substituents would govern the position of further substitution.

Nitration: Reaction with nitric acid in the presence of sulfuric acid would likely lead to the introduction of a nitro group onto one or both of the aromatic rings. The positions ortho and para to the hydroxyl groups are the most probable sites of substitution.

Further Halogenation: Introduction of additional halogen atoms (e.g., chlorine, bromine) could be achieved using appropriate halogenating agents. The regioselectivity of these reactions would be influenced by the existing substituents.

Oligomerization and Polymerization Precursor Studies

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a potential monomer for the synthesis of polymers such as polyethers or polyesters.

Polyether Synthesis: Polycondensation with a dihaloalkane in the presence of a base could lead to the formation of polyethers. The properties of the resulting polymer would depend on the length and nature of the alkyl chain in the dihaloalkane.

Polyester Synthesis: Polycondensation with a diacyl chloride would yield polyesters.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates and Transition States

Detailed mechanistic studies, likely employing computational chemistry and spectroscopic techniques, would be necessary to identify and characterize key reaction intermediates and transition states.

For instance, in an electrophilic chlorination reaction to synthesize the title compound, the mechanism would likely proceed through a sigma complex (arenium ion) intermediate. The stability of this intermediate would be influenced by the electronic effects of the existing substituents on the aromatic ring. Computational modeling could provide insights into the geometry and energy of the transition state leading to this intermediate, helping to explain the observed regioselectivity of the reaction.

Stereochemical Aspects in the Synthesis and Derivatization of this compound

Similarly, there is a notable absence of research into the stereochemical properties of this compound. The synthesis of this molecule could potentially lead to stereoisomers if chiral centers are introduced during the process or through derivatization. However, no studies have been found that explore the stereoselective synthesis, resolution of enantiomers, or the stereochemical outcomes of its reactions. Research on the stereochemistry of analogous but structurally different molecules, such as the enzymatic hydroxylation of 4-ethylphenol to produce optically active 1-(4'-hydroxyphenyl)-ethanol, highlights the type of investigation that is currently lacking for this compound nih.gov.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be provided for the requested sections. Further experimental research is required to elucidate the kinetic, thermodynamic, and stereochemical characteristics of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 4 4 Hydroxyphenyl Phenol

Chromatographic and Separation Science Applications in 2-Chloro-4-(4-hydroxyphenyl)phenol Research

Chiral Separation Techniques for Enantiomeric Analysis of Related Compounds

While this compound itself is not a chiral molecule, the enantiomeric separation of structurally related chiral phenolic compounds is of significant interest in various scientific fields, including pharmacology and environmental science. The biological activity of chiral compounds can differ significantly between enantiomers. wvu.edu Therefore, robust analytical methods are required to separate and quantify individual enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are powerful techniques for chiral separations. nih.govjiangnan.edu.cn

The success of these separations hinges on the use of a chiral selector, which can be a chiral stationary phase (CSP) or a chiral additive to the mobile phase. wvu.eduvt.edu These selectors interact diastereomerically with the enantiomers, leading to different retention times or migration velocities.

Common chiral selectors and stationary phases used for the separation of chiral compounds include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as tris(3,5-dimethylphenylcarbamate) of amylose (Chiralpak AD) and cellulose (Chiralcel OD), are widely used for the separation of a broad range of racemic compounds, including those with phenolic moieties. vt.edu

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes. Their chiral cavities can lead to enantioselective interactions. Trimethyl-β-cyclodextrin (TM-β-CD) has been utilized as a chiral selector in CE for the analysis of 2-arylpropionic acid derivatives. nih.gov

Crown Ethers: Chiral crown ethers are effective for the separation of compounds containing primary amino groups. e-bookshelf.de

Ligand Exchange Chromatography: This technique involves the formation of diastereomeric metal complexes with a chiral ligand, which are then separated.

Chiral Derivatization: Enantiomers can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated using non-chiral chromatography. nih.gov

Table 1: Overview of Chiral Separation Techniques and Selectors

| Technique | Chiral Selector Type | Examples of Selectors/Stationary Phases | Related Compound Classes |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (CSP) | Polysaccharide derivatives (e.g., Chiralpak AD, Chiralcel OD), Cyclodextrins | Profens, various aromatic alcohols and amines |

| Gas Chromatography (GC) | Chiral Stationary Phase (CSP) | Cyclodextrin derivatives | Volatile chiral compounds |

| Capillary Electrophoresis (CE) | Chiral Additive | Cyclodextrins (e.g., TM-β-CD), Chiral ionic liquids, Crown ethers | 2-Arylpropionic acids, amino acids |

| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase (CSP) | Polysaccharide derivatives | Wide range of chiral compounds |

X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives

A notable derivative, 2-Chloro-N-(4-hydroxyphenyl)acetamide , has been synthesized and its crystal structure elucidated. nih.govcardiff.ac.uk The molecule is reported to be significantly distorted from planarity, with a twist angle of 23.5 (2)° between the hydroxybenzene and acetamide (B32628) groups. nih.gov This conformation is stabilized by intramolecular C—H⋯O and N—H⋯Cl contacts. In the crystal lattice, intermolecular N—H⋯O and O—H⋯O hydrogen bonds are key interactions, forming tape-like structures. nih.govcardiff.ac.uk

The crystallographic data for 2-Chloro-N-(4-hydroxyphenyl)acetamide provides a template for understanding how the chloro- and hydroxyphenyl- moieties influence the solid-state packing.

Table 2: Crystallographic Data for 2-Chloro-N-(4-hydroxyphenyl)acetamide

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈ClNO₂ | researchgate.net |

| Molecular Weight | 185.60 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 6.5088 (6) | researchgate.net |

| b (Å) | 5.1758 (5) | researchgate.net |

| c (Å) | 12.2175 (14) | researchgate.net |

| β (°) | 101.649 (10) | researchgate.net |

| Volume (ų) | 403.11 (7) | researchgate.net |

| Z | 2 | researchgate.net |

Another related derivative, 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol , has also been studied using single-crystal X-ray diffraction. ijcm.ir This Schiff base compound crystallizes in the monoclinic space group P2₁ with two independent molecules in the asymmetric unit. The molecule is non-planar, exhibiting a significant dihedral angle between the two aromatic rings. ijcm.ir Intramolecular O-H⋯N hydrogen bonds and intermolecular C-H⋯O interactions are prominent features in its crystal structure. ijcm.ir

The study of salts of 3-Chloro-4-hydroxyphenylacetic acid with various amines further illustrates the diverse hydrogen bonding networks that can be formed by chloro-hydroxyphenyl derivatives. nih.gov In these crystal structures, N-H⋯O, O-H⋯O, and C-H⋯Cl contacts are consistently observed, highlighting the importance of these interactions in directing the solid-state assembly. nih.gov

The collective data from these derivatives underscore the conformational flexibility and the significant role of hydrogen bonding and other non-covalent interactions in defining the solid-state architecture of compounds related to this compound.

Computational Chemistry and Theoretical Modeling of 2 Chloro 4 4 Hydroxyphenyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-Chloro-4-(4-hydroxyphenyl)phenol. These methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the geometry of the molecule and determine its lowest energy conformation. tandfonline.com These calculations typically predict the presence of intramolecular hydrogen bonding, for instance between the hydroxyl group and the chlorine atom, which can affect the molecule's conformational stability. tandfonline.com

The electronic properties, such as the distribution of electron density, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For substituted phenols, the HOMO is often localized on the phenyl ring with the hydroxyl group, while the LUMO may be distributed across the biphenyl (B1667301) system.

Table 1: Representative Calculated Electronic Properties for Substituted Phenols

| Property | Representative Value | Significance |

| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 Debye | Indicates overall polarity of the molecule |

Note: These values are representative and the exact values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Theoretical calculations are highly valuable in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. scispace.com These theoretical predictions are crucial for assigning the peaks in experimental NMR spectra. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment, which is influenced by the chloro and hydroxyl substituents. For instance, protons ortho and para to the hydroxyl groups are expected to be more shielded (lower ppm values) due to the electron-donating effect of the hydroxyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the excitation energies and oscillator strengths of electronic transitions. The predicted absorption maxima (λmax) can be correlated with the transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. tandfonline.com The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. These predictions aid in the assignment of complex experimental IR spectra, identifying characteristic vibrational modes such as O-H stretching, C-Cl stretching, and aromatic C-H and C=C vibrations.

Table 2: Representative Predicted Spectroscopic Data for a Substituted Phenylphenol

| Spectroscopic Technique | Parameter | Predicted Value Range |

| 1H NMR | Chemical Shift (Aromatic H) | 6.5 - 7.5 ppm |

| 13C NMR | Chemical Shift (Aromatic C) | 115 - 160 ppm |

| UV-Vis | λmax | 270 - 300 nm |

| IR | O-H Stretch | 3200 - 3600 cm-1 |

| IR | C-Cl Stretch | 600 - 800 cm-1 |

Note: These are representative ranges based on similar compounds and would need to be specifically calculated for this compound.

Theoretical Investigation of Aromaticity and Tautomerism

The aromaticity of the two phenyl rings in this compound can be investigated using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. These calculations provide a measure of the magnetic shielding at the center of the rings, with negative values indicating aromatic character.

Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). wikipedia.org However, for simple phenols, the enol form is overwhelmingly favored due to the stability conferred by aromaticity. wikipedia.org Computational studies can quantify the energy difference between the phenol (B47542) and its potential keto tautomers. For this compound, it is expected that the phenolic forms will be significantly more stable, and the compound will exist almost exclusively as the phenol.

Molecular Dynamics Simulations and Intermolecular Interaction Studies

While quantum chemical calculations focus on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent or on a surface.

Solvation Dynamics and Solvent Effects on this compound

MD simulations can model how solvent molecules arrange themselves around this compound and how this affects the molecule's conformation and properties. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds between the phenolic hydroxyl groups and water. The radial distribution function can be calculated to determine the average distance and coordination number of solvent molecules around specific sites on the solute.

The choice of solvent can influence the conformational equilibrium of the molecule. In polar solvents, conformations with a larger dipole moment may be favored. MD simulations can provide insights into these solvent-dependent conformational preferences.

Adsorption and Surface Interaction Modeling

The interaction of this compound with surfaces is relevant in various applications, including environmental remediation and chromatography. MD simulations can be used to model the adsorption of this molecule onto different surfaces, such as activated carbon or clay minerals. researchgate.netmdpi.com

These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the interactions, which can include hydrogen bonding, van der Waals forces, and π-π stacking between the phenyl rings and the surface. The binding energy between the molecule and the surface can be calculated to predict the strength of adsorption. Such studies on other chlorophenols have shown that the adsorption mechanism can be complex, involving both hydrophobic and specific chemical interactions. mdpi.comnih.gov

Table 3: Interacting Components in Adsorption Modeling

| Adsorbate | Adsorbent Surface | Key Interaction Types |

| This compound | Graphene/Activated Carbon | π-π stacking, van der Waals forces |

| This compound | Silica/Clay Minerals | Hydrogen bonding, electrostatic interactions |

Reaction Pathway Modeling and Catalytic Mechanism Elucidation

Computational chemistry and theoretical modeling provide powerful tools for investigating the formation and fate of complex organic molecules like this compound. By simulating reaction pathways and elucidating catalytic mechanisms, researchers can gain deep insights into both the synthesis and the environmental degradation of this compound without the need for extensive, and often challenging, experimental work.

Computational Mapping of Synthesis Reaction Mechanisms

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of various reaction pathways. These models can help identify the most energetically favorable routes and the structures of transition states, thus guiding the selection of appropriate catalysts and reaction conditions.

Several plausible mechanisms for the formation of the C-C bond between phenolic compounds have been investigated computationally for related systems and could be applied to model the synthesis of this compound. These include:

Catalytic Oxidative Coupling: This is a common method for forming biphenolic structures. nih.gov Computational studies can elucidate the role of the catalyst, often a metal complex, in facilitating the coupling. The mechanism can involve the formation of phenoxy radicals which then couple. researchgate.net DFT calculations can model the electronic structure of the catalyst-substrate complex and the energetics of the radical formation and coupling steps.

Oxygen-Assisted Chelation: In some transition-metal catalyzed reactions, an oxygen-assisted chelation mechanism has been proposed for C-C bond formation between phenols and other molecules. digitellinc.com Computational modeling can be used to investigate the energetic profile of this pathway and compare it to other potential mechanisms, helping to understand the factors that control the reaction's efficiency and regioselectivity. digitellinc.com

Radical/Molecule Reactions: Theoretical studies have investigated the formation of similar structures through the reaction of a phenoxy radical with a neutral phenol molecule. nih.gov These computational models calculate the thermodynamic and kinetic parameters to determine the favorability of different reaction pathways, including the formation of both C-C and C-O linkages. nih.gov For the synthesis of this compound, this could involve the reaction of a 4-chlorophenoxy radical with a phenol molecule.

A hypothetical computational study for the synthesis of this compound could involve modeling the reaction between 4-chlorophenol (B41353) and phenol using different catalytic systems. The table below outlines potential reaction mechanisms and the insights that could be gained from their computational modeling.

| Proposed Synthesis Mechanism | Precursors | Potential Catalyst Type | Computational Method | Key Insights from Modeling |

| Catalytic Oxidative Coupling | 4-Chlorophenol, Phenol | Copper or Vanadium-based | DFT, Ab initio | Energetics of phenoxy radical formation, transition state structures for C-C bond formation, prediction of regioselectivity (ortho- vs. para-coupling). |

| Ru-catalyzed Alkylation | 4-Chlorophenol, appropriate aldehyde | Ruthenium complex | DFT | Elucidation of the catalytic cycle, including arene exchange, electrophilic addition, and tautomerization steps to predict the most likely coupling products. rsc.org |

| Radical-Molecule Condensation | 4-Chlorophenoxy radical, Phenol | None (thermally or photochemically initiated) | DFT, MP2 | Calculation of reaction barriers and rate constants for different coupling positions, determination of the thermodynamic stability of the resulting isomers. |

These computational approaches provide a framework for understanding and optimizing the synthesis of this compound, offering a pathway to more efficient and selective chemical production.

Prediction of Environmental Degradation Pathways and Transformation Products

Once released into the environment, this compound is subject to various degradation processes. Computational modeling is a key tool for predicting the environmental fate of such compounds by elucidating their degradation pathways and identifying potential transformation products. The primary degradation mechanism for many phenolic compounds in the environment is oxidation, often initiated by hydroxyl radicals (•OH). nih.gov

Quantum mechanical calculations can be used to model the reaction between this compound and •OH radicals. nih.gov These calculations can determine the preferred reaction pathways, which typically include:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the phenolic hydroxyl groups. The presence of a chlorine atom on one of the rings can influence the acidity of the phenolic hydrogen and thus the rate of this abstraction process. nih.gov

•OH Addition: The •OH radical can add to the aromatic rings at various positions. The location of the substituents (the chloro, hydroxyl, and hydroxyphenyl groups) will direct the position of the •OH attack.

The table below presents a hypothetical summary of predicted degradation pathways and products for this compound based on computational studies of similar phenolic compounds. nih.govnih.gov

| Degradation Pathway | Initiating Species | Predicted Primary Transformation Products | Computational Method | Key Insights |

| Hydroxyl Radical Attack (Aqueous Phase) | •OH | Chlorinated dihydroxy-biphenyls, Hydroxylated and chlorinated quinones | DFT (with solvent models like CPCM) | Reaction rate constants, branching ratios for H-abstraction vs. •OH addition, identification of the most stable intermediates. nih.gov |

| Photodegradation | UV light, •OH, •NO2 | Nitrated and further hydroxylated derivatives | Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies, modeling of reactions with photochemically generated radicals, identification of photoproducts. nih.gov |

| Microbial Degradation | Bacterial enzymes | Ring-cleavage products (e.g., chlorinated muconic acids) | Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of the enzyme active site, simulation of the substrate-enzyme interaction, and the enzymatic reaction mechanism. |

By computationally modeling these degradation pathways, a comprehensive picture of the environmental fate of this compound can be developed. This information is vital for environmental risk assessment and for the development of potential remediation strategies.

Applications of 2 Chloro 4 4 Hydroxyphenyl Phenol in Chemical Science and Engineering

Role as a Monomer or Cross-linking Agent in Polymer Science

The bifunctional nature of 2-Chloro-4-(4-hydroxyphenyl)phenol, with its two phenolic hydroxyl groups, allows it to act as a monomer in the synthesis of various polymers. The presence of the chlorine atom can further modify the properties of the resulting materials, for instance, by enhancing fire resistance or altering solubility.

The hydroxyl groups of this compound can participate in several types of polymerization reactions. For example, it could be used in condensation polymerization with phosgene (B1210022) or its equivalents to produce polycarbonates, or with epichlorohydrin (B41342) to form epoxy resins. wikipedia.orgwikipedia.org The synthesis of polycarbonates from bisphenol A (BPA), a structurally related compound, is a well-established industrial process that proceeds through the reaction of the phenolic hydroxyl groups with phosgene. wikipedia.org Similarly, bisphenols are key components in the production of epoxy resins. wikipedia.orgwikipedia.orgthescipub.com

Furthermore, the phenolic hydroxyl groups can be converted to more reactive functional groups to facilitate polymerization. For instance, acrylation of phenolic compounds, such as 2-phenylphenol (B1666276) and 4-phenylphenol, has been used to create monomers for free radical polymerization. nih.govnih.gov This suggests that this compound could be similarly functionalized to yield diacrylate monomers for the production of crosslinked polymers.

The incorporation of this compound into a polymer backbone is expected to impart specific functionalities. The chlorine atom, for example, can enhance the fire-retardant properties of the polymer. Chlorinated bisphenols, such as those derived from the condensation of chloral (B1216628) with phenols (e.g., bisphenol-C), have been investigated for the synthesis of inherently fire-safe polymers. researchgate.netdtic.mildtic.mil These polymers can form a protective char layer upon combustion, which limits the release of flammable gases. researchgate.netdtic.mil

The biphenyl (B1667301) structure itself can contribute to the thermal stability and mechanical properties of the resulting polymer. nih.govnih.gov Polymers containing biphenyl moieties have been shown to exhibit interesting properties, including liquid crystallinity and enhanced thermal stability. nih.gov The development of polymers from BPA substitutes is an active area of research, driven by the need for materials with improved safety profiles and specific performance characteristics. google.comgoogle.comineris.fr

The properties of polymers derived from this compound would be directly related to its molecular structure. The rigidity of the biphenyl unit would likely contribute to a high glass transition temperature (Tg) and good thermal stability in the resulting polymers. The chlorine atom, in addition to potentially improving fire resistance, would also increase the polymer's density and could influence its solubility and chemical resistance.

Table 1: Potential Polymer Properties Influenced by this compound Monomer

| Structural Feature of Monomer | Potential Impact on Polymer Properties |

| Biphenyl backbone | Enhanced thermal stability, rigidity, and potentially liquid crystalline behavior. nih.gov |

| Two hydroxyl groups | Allows for formation of various polymer types (e.g., polyesters, polycarbonates, epoxy resins). wikipedia.orgwikipedia.orgthescipub.com |

| Chlorine atom | Increased fire resistance, density, and modified chemical resistance. researchgate.netdtic.mil |

Utilization in Advanced Coatings and Adhesive Formulations

Bisphenol-based epoxy resins are widely used in high-performance coatings and adhesives due to their excellent adhesion, chemical resistance, and mechanical properties. google.comgoogle.comui.ac.id By analogy, epoxy resins synthesized from this compound could be valuable in formulations for protective coatings and structural adhesives. The presence of the chlorine atom could provide enhanced corrosion resistance and fire retardancy, which are desirable properties in many industrial applications. google.comgoogle.com

The use of bisphenol F in polyurethane coatings has been shown to improve mechanical characteristics such as tensile strength and adhesion. ui.ac.id This suggests that the incorporation of other biphenyl structures, like this compound, could also lead to enhancements in coating performance.

Application as a Ligand or Precursor in Catalysis Research

The phenolic hydroxyl groups in this compound make it a potential ligand for the formation of metal complexes. The design and synthesis of metal complexes with specific ligands is a cornerstone of catalysis research.

Information on "this compound" is Not Available

Following a comprehensive search of scientific databases and chemical repositories, no specific information was found for the chemical compound "this compound" regarding its applications in chemical science and engineering. The search did not yield any data on the evaluation of catalytic activity and selectivity of its derived complexes, its use in the development of novel chemical sensors and detection systems, or its role in advanced analytical reagent development.

The search results primarily contained information on related but structurally distinct compounds, such as other isomers of chlorohydroxyphenylphenols, various chlorophenol derivatives, and other bisphenol compounds. For instance, data was found for "2-Chloro-4-(2-chloro-5-hydroxyphenyl)phenol" and "2-Chloro-4-(2-hydroxyphenyl)phenol," but not for the specific isomer requested.

Due to the strict requirement to focus solely on "this compound" and the absence of any research findings for this particular compound in the searched literature, it is not possible to generate the requested article with scientifically accurate and thorough content for the specified outline. The lack of available data prevents the creation of the required sections and data tables.

Therefore, the article on the applications of "this compound" in chemical science and engineering cannot be produced at this time.

Environmental Chemistry and Fate of 2 Chloro 4 4 Hydroxyphenyl Phenol

Photodegradation Pathways and Mechanisms in Aquatic and Atmospheric Environments

There is currently no published research specifically identifying the photolysis products, intermediates, or kinetic parameters for the photodegradation of 2-Chloro-4-(4-hydroxyphenyl)phenol in either aquatic or atmospheric environments.

Identification of Photolysis Products and Intermediates

No studies were found that identify the products and intermediates formed during the photolysis of this compound.

Kinetic Studies of Photodegradation Processes

Data on the kinetic rates and quantum yields for the photodegradation of this compound are not available in the existing scientific literature.

Biodegradation Mechanisms and Microbial Transformation Studies

Specific research on the biodegradation of this compound, including the enzymatic pathways and the microbial consortia involved, has not been documented.

Enzymatic Degradation Pathways of this compound

There are no studies that delineate the specific enzymatic pathways involved in the breakdown of this compound.

Characterization of Microbial Consortia Involved in Biotransformation

No microbial consortia have been specifically identified and characterized for their ability to biotransform this compound.

Sorption and Mobility Studies in Environmental Matrices (Soil, Sediment, Water)

There is a lack of specific studies on the sorption coefficients (such as Koc and Kd) and mobility of this compound in various environmental matrices like soil, sediment, and water.

Advanced Oxidation Processes (AOPs) for Environmental Remediation of this compound

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to degrade persistent organic pollutants in water and soil. researchgate.netnih.gov These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). researchgate.netresearchgate.net The high oxidative power of these radicals allows them to break down complex organic molecules into simpler, less toxic compounds, and ideally, to completely mineralize them into carbon dioxide and water. researchgate.net

Common AOPs include:

Fenton and Photo-Fenton Processes: These use hydrogen peroxide (H₂O₂) in the presence of iron salts (typically Fe²⁺) to generate hydroxyl radicals. pjoes.com The process can be enhanced with UV light (photo-Fenton).

UV/H₂O₂: This method involves the photolysis of hydrogen peroxide with ultraviolet light to produce hydroxyl radicals. youtube.com

Ozonation (O₃): Ozone can directly oxidize pollutants or decompose in water to form hydroxyl radicals. youtube.com

Photocatalysis: This process often uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.net

While specific studies on the degradation of this compound using AOPs are not prominently reported, extensive research on other chlorophenols demonstrates the effectiveness of these methods. researchgate.netnih.gov For example, studies have successfully used various AOPs to degrade 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) and other chlorinated phenols. pjoes.comnih.gov The degradation efficiency often depends on factors such as pH, the concentration of the oxidant (e.g., H₂O₂), and the presence of a catalyst. nih.gov

The chemical structure of this compound, with its aromatic rings, is susceptible to attack by hydroxyl radicals. The degradation pathway would likely involve hydroxylation of the aromatic rings, followed by ring-opening and subsequent breakdown into smaller organic acids and eventually CO₂. Therefore, it is highly probable that AOPs like the Fenton process, UV/H₂O₂, and photocatalysis would be effective in the environmental remediation of water contaminated with this compound.

Future Directions and Emerging Research Avenues for 2 Chloro 4 4 Hydroxyphenyl Phenol

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular discovery and process optimization. polyphenols-site.com For a compound like 2-Chloro-4-(4-hydroxyphenyl)phenol, AI and machine learning (ML) offer powerful tools to predict properties, optimize synthesis, and discover new applications.

Predictive Modeling and Virtual Screening: AI algorithms can be trained on large datasets of polyphenolic compounds to build predictive models for various properties. polyphenols-site.com For this compound, ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, could predict its potential biological activities, toxicity, and material properties without the need for extensive initial lab work. nih.gov By performing virtual screening against biological targets like enzymes or receptors, AI can identify potential therapeutic applications, significantly speeding up the drug discovery process. polyphenols-site.com

Synthesis Optimization: Reaction optimization is a complex task with a vast number of possible conditions. nih.gov AI-driven platforms can systematically explore this "haystack" of possibilities to find the optimal reaction conditions for synthesizing this compound and its derivatives. technologynetworks.com By integrating AI with automated synthesis hardware, a feedback loop is created where the AI learns from real-time experimental data to suggest new, improved reaction parameters, ultimately increasing yield and reducing waste. nih.govtechnologynetworks.com This approach has been shown to outperform human expert decision-making in efficiency and consistency. nih.gov

The following table illustrates potential AI/ML applications for accelerating research on this compound:

| AI/ML Application | Objective | Potential Impact on this compound Research |

|---|---|---|

| QSAR Modeling | Predict biological activity and physicochemical properties based on molecular structure. | Rapidly assess potential as a pharmaceutical lead or functional material component. nih.gov |

| Generative Design | Design novel derivatives with enhanced or specific properties (e.g., higher thermal stability, specific bioactivity). | Create new molecules based on the this compound scaffold for targeted applications. arxiv.org |

| Reaction Outcome Prediction | Forecast the yield and product distribution of synthetic reactions under various conditions. | Reduce the number of failed experiments and accelerate the discovery of efficient synthetic routes. nih.gov |

| Automated Synthesis Optimization | Integrate with robotic platforms to autonomously find the best conditions for a given chemical transformation. | Increase the efficiency and yield of synthesis, making the compound more accessible for research and development. technologynetworks.com |

Exploration of Unconventional Synthetic Routes and Biocatalysis for Sustainable Production

Traditional chemical synthesis often relies on harsh conditions and petroleum-derived solvents. Future research will focus on greener, more sustainable methods for producing this compound.

Biocatalysis: Enzymes are highly specific and efficient biological catalysts that operate under mild conditions, such as room temperature and neutral pH in water. youtube.comyoutube.com This makes biocatalysis an attractive alternative to conventional chemical processes, which may require high temperatures and toxic metal catalysts. youtube.com For the synthesis of this compound, enzymes like dehalogenases or oxidoreductases could be engineered to perform specific steps, such as the selective chlorination of the phenol (B47542) ring or the coupling of phenolic units. researchgate.net This approach can lead to fewer byproducts, reduced energy consumption, and a more environmentally friendly production process. youtube.com

Unconventional Synthetic Methods: Research into novel synthetic strategies, such as those utilizing multicomponent reactions (MCRs), could provide more efficient pathways to this compound and its derivatives. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more reactants, improving atom economy and reducing waste. nih.gov Furthermore, exploring alternative coupling methodologies beyond traditional cross-coupling reactions could lead to shorter reaction times and easier workup procedures. researchgate.net

The table below compares a conventional synthetic approach to potential sustainable alternatives:

| Synthesis Aspect | Conventional Route (e.g., Friedel-Crafts/Cross-Coupling) | Sustainable Alternative (e.g., Biocatalysis) |

|---|---|---|

| Catalyst | Lewis acids (e.g., AlCl₃), transition metals (e.g., Palladium). psu.edu | Enzymes (e.g., laccases, peroxidases, dehalogenases). researchgate.net |

| Reaction Conditions | Often requires high temperatures, anhydrous conditions, and organic solvents. jeeadv.ac.in | Ambient temperature and pressure, aqueous media (water). youtube.com |

| Selectivity | May produce mixtures of isomers requiring difficult separation. psu.edu | High regio- and stereoselectivity, leading to purer products. youtube.com |

| Environmental Impact | Generates metallic and acidic waste, uses volatile organic solvents. | Biodegradable catalyst, uses water as a solvent, less energy-intensive. youtube.com |

Advanced Characterization of Transient Species and Complex Reaction Intermediates

Understanding the precise mechanism of chemical reactions is key to controlling their outcomes. The formation of this compound and its subsequent reactions likely involve short-lived, highly reactive intermediates.

Advanced analytical techniques are essential to detect and characterize these fleeting species. Time-resolved spectroscopy, such as transient absorption spectroscopy, can monitor reactions on timescales from femtoseconds to seconds, allowing for the direct observation of radical intermediates or excited states. acs.org The oxidative coupling of phenols, for instance, proceeds through resonance-stabilized phenoxyl radicals. nih.gov Identifying these intermediates in the synthesis of this compound would provide critical insights into the reaction pathway.

Furthermore, techniques like gas chromatography-mass spectrometry (GC/MS) following derivatization can identify a wide range of stable intermediates and byproducts. nih.gov For example, extractive acetylation has been used to detect various hydroxylated biphenyls, diphenyl ethers, and even more complex condensed aromatic compounds formed during phenol oxidation. nih.gov Applying these methods can help build a complete picture of the reaction network, enabling chemists to suppress unwanted side reactions and maximize the yield of the desired product.

Development of Novel Materials with Tailored Properties from this compound

The structure of this compound, with its two reactive hydroxyl groups and a chlorine atom, makes it an excellent building block for novel functional polymers and materials.

Polymer Synthesis: The phenolic hydroxyl groups can be used to create a variety of polymers, such as polyethers, polyesters, and polycarbonates. These polymers could possess enhanced thermal stability and flame-retardant properties, the latter due to the presence of the chlorine atom. The biphenyl (B1667301) unit itself contributes to rigidity and high-temperature performance. By carefully selecting co-monomers and polymerization techniques, materials with tailored properties for specific applications in electronics, aerospace, or automotive industries can be designed.

Functionalization: The compound can also be used as a monomer in multicomponent reactions to create polymers with unique side-chain functionalities. nih.govmdpi.com This approach allows for the introduction of various chemical groups, leading to materials with applications in biomedical science, such as anticancer agents or bio-imaging probes. nih.gov The synthesis of functional polyolefins using specific catalysts is an emerging area of interest, where functional groups can be precisely placed along a polymer chain to introduce properties like hydrophilicity or to serve as handles for further reactions. researchgate.net

The following table outlines potential material types and their prospective applications:

| Polymer/Material Type | Key Structural Feature from Monomer | Potential Properties | Example Applications |

|---|---|---|---|

| Poly(aryl ether)s | Rigid biphenyl backbone, ether linkages | High thermal stability, chemical resistance | High-performance engineering plastics, membranes for gas separation. |

| Flame-Retardant Epoxy Resins | Chlorine atom, aromatic structure | Reduced flammability, high strength | Electronic components, coatings, adhesives. |

| Functional Polyesters | Ester linkages, reactive hydroxyl groups | Biocompatibility, tunable degradation rates | Biomedical devices, drug delivery systems. nih.gov |

| Conducting Polymers | Functionalized terthiophene-like structures | Electrical conductivity, optical properties | Organic electronics, sensors, anti-static coatings. nih.gov |

Multi-disciplinary Approaches to Understanding Environmental Behavior and Innovative Remediation Strategies

Chlorinated phenols are a class of compounds known for their environmental persistence and potential for bioaccumulation. researchgate.netnih.gov Therefore, a comprehensive understanding of the environmental fate of this compound is crucial.

Environmental Fate and Behavior: A multi-disciplinary approach involving chemistry, geology, and hydrology is needed to model how this compound moves through soil and water systems. copernicus.org Factors such as soil type, organic matter content, pH, and microbial populations will influence its degradation and mobility. researchgate.net Organochlorine compounds can be persistent, and their degradation can sometimes lead to the formation of more stable metabolites. copernicus.orgresearchgate.net Studying these transformation pathways is essential for accurate environmental risk assessment.

Innovative Remediation Strategies: Should contamination occur, innovative and sustainable remediation technologies will be required. Current strategies for chlorinated solvents and phenols include in-situ chemical reduction (ISCR), where reagents like zero-valent iron are injected into the subsurface, and enhanced bioremediation, which uses microorganisms to break down contaminants. regenesis.comaugustmack.com Bioremediation can proceed under both anaerobic (reductive dechlorination) and aerobic conditions. researchgate.net Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, also offer a powerful method for mineralizing recalcitrant organic pollutants. nih.gov Another novel approach involves using magnetic ionic liquids to efficiently extract phenolic compounds from water. nih.gov

The table below summarizes various remediation technologies applicable to chlorinated phenolic compounds:

| Remediation Strategy | Mechanism | Applicability to this compound |

|---|---|---|

| Bioremediation (Anaerobic) | Reductive dechlorination where microbes replace chlorine with hydrogen. researchgate.net | Potentially effective for removing the chlorine atom, a key step in detoxification. |

| Bioremediation (Aerobic) | Microbes use the compound as a carbon and energy source, breaking down the aromatic rings. researchgate.net | Can lead to complete mineralization into carbon dioxide and water. |

| In-Situ Chemical Reduction (ISCR) | Abiotic degradation using reducing agents like zero-valent iron (ZVI). augustmack.com | Can transform the compound into less chlorinated, more easily degradable products. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., •OH) to non-selectively oxidize the molecule. nih.gov | Effective for complete destruction of the compound in contaminated water. |

| Sorption | Use of materials like activated carbon or specialized polymer composites to bind and remove the compound from water. mdpi.commdpi.com | A physical removal method suitable for treatment systems. |

常见问题

Basic Research Questions

Q. What are the key structural characteristics of 2-Chloro-4-(4-hydroxyphenyl)phenol, and how are they experimentally determined?

- Methodological Answer : The compound's structure is confirmed via spectroscopic techniques (e.g., NMR for functional group analysis) and X-ray crystallography. For crystallographic refinement, SHELX programs (e.g., SHELXL) are widely used to resolve bond lengths, angles, and electron density maps. Cross-referencing with databases like NIST ensures accuracy in molecular weight (204.652 g/mol) and formula (C₁₂H₉ClO) .

Q. What synthetic methodologies are employed for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution, under controlled conditions (e.g., solvent choice, temperature). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is verified using HPLC. Intermediate structures are confirmed via mass spectrometry and ¹H/¹³C NMR .

Q. How do common analytical techniques differentiate this compound from structurally similar analogs?

- Methodological Answer : Comparative analysis using GC-MS or IR spectroscopy highlights functional group variations (e.g., chlorine vs. bromine substituents). For example, 2-Chloro-4-(hydrazinylmethyl)phenol exhibits distinct cytotoxicity profiles compared to brominated analogs, as shown in bioactivity assays .

Advanced Research Questions

Q. How do substituents (e.g., chlorine, hydroxyl groups) influence the compound's biological activity, and what experimental designs validate these effects?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 2-Bromo-4-(hydrazinylmethyl)phenol to assess substituent effects. Cytotoxicity assays (e.g., MTT tests on cancer cell lines) paired with molecular docking simulations identify key interactions with biological targets. Data contradictions are resolved by repeating assays under standardized conditions .

Q. What computational strategies are used to predict the compound's reactivity or pharmacological potential?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict reaction pathways. PubChem-derived descriptors (e.g., logP, polar surface area) inform bioavailability. Molecular dynamics simulations model interactions with proteins like cytochrome P450 enzymes, guiding drug development .

Q. How can crystallographic data resolve contradictions in spectral or structural interpretations?

- Methodological Answer : Discrepancies in NMR or mass spectra are addressed by refining X-ray diffraction data using SHELXL. For example, SHELX’s robust handling of twinned crystals or high-resolution data clarifies ambiguous bond assignments. Cross-validation with spectroscopic databases (e.g., NIST WebBook) ensures consistency .

Q. What advanced purification techniques are critical for isolating high-purity samples of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。